



Application Note: Quantification of Jasmonates using HPLC-MS/MS Analysis

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Compound of Interest		
Compound Name:	Jasmoside	
Cat. No.:	B15590939	Get Quote

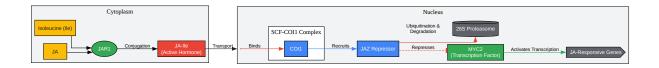
Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are crucial regulators of plant growth, development, and defense responses against a wide range of biotic and abiotic stresses.[1][2][3] As key signaling molecules, their precise and sensitive quantification in plant tissues is essential for understanding plant physiology and defense mechanisms.[1][4] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the method of choice for this purpose, offering high sensitivity and selectivity for analyzing these low-abundance compounds within complex plant matrices.[4][5][6] This document provides a detailed protocol for the efficient extraction, purification, and quantification of jasmonates from plant tissues.

Jasmonate Signaling Pathway

The central jasmonate signaling pathway is initiated by the conversion of JA to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[1][7] This molecule then acts as a molecular "glue," facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][7] This binding event targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which in turn activate the expression of a wide array of JA-responsive genes, leading to various physiological and defense responses.[1][7]





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Diagram 1: Core components of the JA signaling cascade.

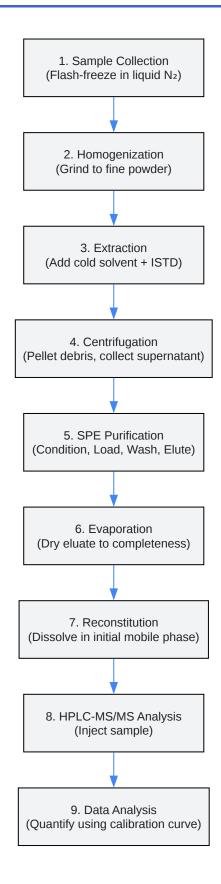
Experimental Protocols

This section details a robust method for extracting and quantifying jasmonates from small amounts of plant tissue (20-100 mg), utilizing solid-phase extraction (SPE) for purification followed by HPLC-MS/MS analysis.[1][5][8]

General Workflow for Jasmonate Quantification

The overall process involves several key stages, from sample collection to data analysis, as illustrated below.





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Diagram 2: A generalized workflow for jasmonate quantification.



Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)

- 1. Materials and Reagents
- Equipment: Mortar and pestle, microcentrifuge tubes (1.5 or 2.0 mL), bead mill homogenizer (optional), refrigerated centrifuge (4°C), vacuum manifold for SPE, vacuum concentrator or nitrogen evaporator.
- Consumables: C18 SPE cartridges.[1][8]
- Solvents & Chemicals: Acetonitrile (ACN) or Methanol (MeOH) (HPLC grade), Acetic Acid (AcOH), Ultrapure water, Formic Acid.
- Extraction Solvent: 80% Methanol with 1% Acetic Acid in ultrapure water.[1][8]
- Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-IIe) for accurate quantification.[1][5]
- SPE Wash Solution: 1% Acetic Acid in ultrapure water.[1][8]
- SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[1][8]
- Reconstitution Solvent: To match the initial mobile phase of the HPLC method (e.g., 10-30% ACN or MeOH in water with 0.1% formic acid).[1]
- 2. Sample Homogenization and Extraction
- Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1][8]
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill. [5][8]
- Transfer the powder to a pre-chilled microcentrifuge tube.
- Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards (e.g., 10-20 ng).[1][9]



- Vortex vigorously and incubate on a shaker for 30-60 minutes at 4°C.[8][9]
- Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
- Carefully collect the supernatant and transfer it to a new tube for SPE.[8]
- 3. Solid-Phase Extraction (SPE) Purification
- Conditioning: Place a C18 SPE cartridge on a vacuum manifold. Pass 1 mL of 100%
 Methanol through the cartridge, followed by 1 mL of ultrapure water.[8]
- Equilibration: Pass 1 mL of SPE Wash Solution (1% AcOH) through the cartridge. Do not let the cartridge run dry.[1]
- Loading: Load the supernatant from step 2.7 onto the cartridge. Allow it to pass through slowly.[1]
- Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[1]
- Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 1 mL of SPE Elution Solution.[1][8]
- Drying: Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[9]
- Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 μL) of Reconstitution Solvent. Vortex and centrifuge to pellet any insoluble debris.[1][9]
- Transfer the final extract to an autosampler vial for HPLC-MS/MS analysis. Store at -80°C if not analyzed immediately.[1]

Protocol 2: HPLC-MS/MS Analysis

The following parameters provide a typical starting point for the analysis of jasmonates.

Optimization may be required depending on the specific instrument and compounds of interest.

1. HPLC Parameters



Parameter	Typical Setting
System	UPLC or HPLC System
Column	Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 μm particle size)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid[9]
Flow Rate	0.3 - 0.5 mL/min[9]
Gradient	Start at 10-20% B, ramp to 95-100% B over 10- 15 min, hold, then re-equilibrate
Column Temperature	40°C
Injection Volume	5 - 10 μL

2. MS/MS Parameters Analysis is typically performed in negative ion mode using Electrospray Ionization (ESI) and monitored in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[5][9]

Parameter	Typical Setting
Ionization Mode	ESI Negative
Ion Spray Voltage	-2700 to -4500 V[5]
Source Temperature	400 - 550°C[5]
Scan Type	Multiple Reaction Monitoring (MRM)[9]

3. MRM Transitions for Common Jasmonates The following table lists common precursor-product ion transitions for quantifying jasmonates and their deuterated internal standards. The most intense transition is typically used for quantification, while a second transition is used for confirmation.[5]



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Jasmonic Acid (JA)	209.1	59.0	-20 to -25
Confirming Ion	209.1	149.1	-15 to -20
² H ₆ -Jasmonic Acid (ISTD)	215.1	62.0	-20 to -25
JA-Isoleucine (JA-Ile)	322.2	130.1	-20 to -25
Confirming Ion	322.2	59.0	-30 to -35
² H ₂ -JA-Isoleucine (ISTD)	324.2	130.1	-20 to -25
12-oxo-phytodienoic acid (OPDA)	291.2	165.1	-15 to -20
Confirming Ion	291.2	109.1	-20 to -25
12-OH-Jasmonic Acid	225.1	59.0	-20 to -25

Data Presentation: Quantitative Summary

Endogenous levels of jasmonates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[2][8] The application of stress, such as mechanical wounding or herbivory, typically leads to a rapid and dramatic increase in JA and JA-Ile levels.[5][10]

Table of Endogenous Jasmonate Levels in Plant Tissues



Plant Species	Tissue	Condition	JA (pmol/g FW)	JA-lle (pmol/g FW)	Reference
Solanum lycopersicum (Tomato)	Leaves	Unwounded	~230	~95	[10]
Solanum lycopersicum (Tomato)	Leaves	Wounded (40 min)	>10,000	>1,500	[10]
Arabidopsis thaliana	Rosette Leaves	Unwounded	~10-50	~5-20	[8]
Arabidopsis thaliana	Rosette Leaves	Wounded	>1,000	>500	[8]
Nicotiana tabacum (Tobacco)	Leaves	Unwounded	~10-20	-	[8]
Nicotiana tabacum (Tobacco)	Leaves	Insect Herbivory	~50	-	[8]

FW: Fresh Weight. Values are approximate and can vary based on specific experimental conditions.

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